molecular formula C12H17ClN2O B2837541 5-Chloro-2-[(1-methylpiperidin-3-yl)methoxy]pyridine CAS No. 2202077-73-2

5-Chloro-2-[(1-methylpiperidin-3-yl)methoxy]pyridine

Cat. No.: B2837541
CAS No.: 2202077-73-2
M. Wt: 240.73
InChI Key: XCBITZCQZMMSPS-UHFFFAOYSA-N
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Description

5-Chloro-2-[(1-methylpiperidin-3-yl)methoxy]pyridine is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a chloro group at the 5-position of the pyridine ring and a methoxy group linked to a methylpiperidine moiety at the 2-position. Pyridine derivatives are known for their wide range of applications in medicinal chemistry, agrochemicals, and material science.

Mechanism of Action

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43, 412-443
  • Anti-HIV activity : A brief review of the biological potential of indole derivatives. (2020, December 12). Fujian Journal of Pharmaceutical Sciences
  • Protodeboronation : Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov alkene hydromethylation. (2019). Chemical Science, 10(34), 7915-7920
  • Compound information : 2-Chloro-5-[(3-methylpiperidin-1-yl)carbonyl]pyridine. Sigma-Aldrich

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-[(1-methylpiperidin-3-yl)methoxy]pyridine typically involves the reaction of 5-chloro-2-hydroxypyridine with 1-methyl-3-piperidinemethanol under suitable reaction conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-[(1-methylpiperidin-3-yl)methoxy]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the pyridine ring or the piperidine moiety.

    Substitution: The chloro group at the 5-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation: Pyridine N-oxides.

    Reduction: Reduced pyridine or piperidine derivatives.

    Substitution: Substituted pyridine derivatives with various functional groups replacing the chloro group.

Scientific Research Applications

5-Chloro-2-[(1-methylpiperidin-3-yl)methoxy]pyridine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new chemical entities.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of agrochemicals, pharmaceuticals, and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-[(3-methylpiperidin-1-yl)carbonyl]pyridine: Similar structure with a carbonyl group instead of a methoxy group.

    5-Chloro-2-methoxypyridine: Lacks the piperidine moiety but has a similar pyridine core.

    4-Bromo-5-chloro-2-methoxypyridine: Contains a bromo group in addition to the chloro and methoxy groups.

Uniqueness

5-Chloro-2-[(1-methylpiperidin-3-yl)methoxy]pyridine is unique due to the presence of both the chloro and methoxy groups on the pyridine ring, as well as the methylpiperidine moiety. This combination of functional groups imparts specific chemical and biological properties to the compound, making it valuable for various applications in research and industry.

Properties

IUPAC Name

5-chloro-2-[(1-methylpiperidin-3-yl)methoxy]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN2O/c1-15-6-2-3-10(8-15)9-16-12-5-4-11(13)7-14-12/h4-5,7,10H,2-3,6,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCBITZCQZMMSPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(C1)COC2=NC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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